2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group and a pyridinone moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often improving metabolic stability, while the trifluoromethyl group may influence binding affinity to hydrophobic enzyme pockets.
Properties
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O4/c1-33-18-8-5-14(6-9-18)21-28-22(34-29-21)15-7-10-20(32)30(12-15)13-19(31)27-17-4-2-3-16(11-17)23(24,25)26/h2-12H,13H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLVLTYWEDYXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Heterocyclic Core Modifications
- 1,2,4-Oxadiazole vs. Triazole-containing analogs (e.g., ) exhibit anti-exudative activity, suggesting the oxadiazole variant may retain similar efficacy with longer half-life .
- Pyridinone vs. Tetrahydropyrimidinyl (): The pyridinone moiety in the target compound may confer rigidity compared to the flexible tetrahydropyrimidinyl group in ’s compounds. This could enhance selectivity for flat binding pockets in enzymes like cyclooxygenase (COX) .
Substituent Effects
- Trifluoromethyl vs. However, bulky substituents like CF₃ may reduce solubility .
- Sulfanyl Linkers vs. Oxadiazole Linkers:
Sulfanyl-containing analogs () are prone to glutathione-mediated cleavage, whereas the oxadiazole linker in the target compound is more metabolically stable, as evidenced by studies on similar scaffolds .
Stereochemical Considerations ()
Compounds with R/S configurations (e.g., ) show marked differences in activity due to enantioselective binding. The target compound lacks chiral centers, simplifying synthesis and reducing variability in pharmacokinetics .
Biological Activity
The compound 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 439.42 g/mol. It features a complex structure that includes an oxadiazole ring and a dihydropyridine moiety, which are known to contribute to various biological activities.
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole and dihydropyridine structures exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methoxyphenyl group enhances lipophilicity, potentially improving cell membrane penetration.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance, derivatives with oxadiazole rings have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of cell cycle proteins . Specific analogs have been reported to inhibit tumor growth in vivo in xenograft models .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages . This activity may be attributed to the modulation of signaling pathways involved in inflammation.
Case Studies and Research Findings
The biological activities of this compound may be attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The oxadiazole moiety may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to certain receptors, potentially affecting signal transduction pathways.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
